

# statistical analysis of 3'-deoxy-4-O-methylsappanol bioactivity data

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Compound of Interest

Compound Name: 3'-deoxy-4-O-methylsappanol

Cat. No.: B3082403

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## Comparative Bioactivity Analysis of 3'-deoxy-4-O-methylsappanol

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of **3'-deoxy-4-O-methylsappanol**'s Performance with Related Homoisoflavonoids.

This guide provides a statistical analysis of the bioactivity data for **3'-deoxy-4-O-methylsappanol**, a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan. Its performance is compared with other bioactive compounds from the same source, supported by experimental data.

#### **Quantitative Bioactivity Data**

The following tables summarize the cytotoxic and anti-inflammatory activities of **3'-deoxy-4-O-methylsappanol** and its structural analogues.

Table 1: Cytotoxic Activity of **3'-deoxy-4-O-methylsappanol** and Related Compounds



Compound	Cell Line	IC50 (μM)
3'-deoxy-4-O-methylsappanol	HMV II (Melanoma)	50.4[1]
Brazilin	KG1 (Human acute myeloid leukemia)	13.30 ± 0.49
Brazilin	KG1a (Human acute myeloid leukemia stem cell)	12.24 ± 1.08
Caesalpinia sappan Ethanol Extract	A549 (Lung cancer)	45.19 ± 1.704 (μg/mL)[2]
Caesalpiniaphenol G	HL-60 (Human promyelocytic leukemia)	16.7
Caesalpiniaphenol H	HL-60 (Human promyelocytic leukemia)	Not specified as potent

Table 2: Anti-inflammatory Activity of Homoisoflavonoids from Caesalpinia sappan

Compound	Activity	IC50 (μM)
Brazilin	NO Production Inhibition (LPS-induced RAW264.7 cells)	10.3[3]
Brazilin	PGE2 Production Inhibition	12.6[3]
Brazilin	TNF-α Production Inhibition	87.2[3]
Sappanchalcone	NO Production Inhibition (LPS-induced RAW264.7 cells)	31.0[3]
Compound 10 (unnamed)	NO Production Inhibition (LPS-induced RAW264.7 cells)	12.5[4]
Compound 13 (unnamed)	NO Production Inhibition (LPS-induced RAW264.7 cells)	8.1[4]

### **Experimental Protocols**



Detailed methodologies for the key experiments cited are provided below.

#### **Cytotoxicity Assay (MTT Assay)**

The cytotoxic activity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

- Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 7,500 cells/well for A549 cells) and incubated for 24 hours to allow for cell attachment.
- Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 10 to 320 μg/mL for C. sappan extract) and incubated for a further 24 to 72 hours.[2]
- MTT Addition: After the incubation period, an MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
- Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
- IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

## Anti-inflammatory Assay (Nitric Oxide Production in RAW264.7 Macrophages)

The anti-inflammatory activity is assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.

- Cell Culture: RAW264.7 cells are cultured in an appropriate medium.
- Compound and LPS Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific duration before being stimulated with LPS (e.g., 1 μg/mL) to induce an inflammatory response.

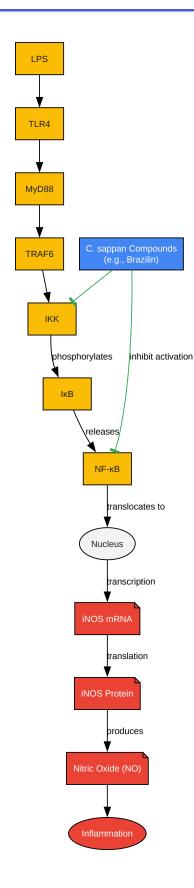


- Nitrite Measurement: The amount of NO produced is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
- IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits NO production by 50%, is then calculated.

#### **Signaling Pathways and Experimental Workflow**

The following diagrams illustrate the key signaling pathway involved in the anti-inflammatory action of Caesalpinia sappan compounds and a typical experimental workflow for evaluating bioactivity.

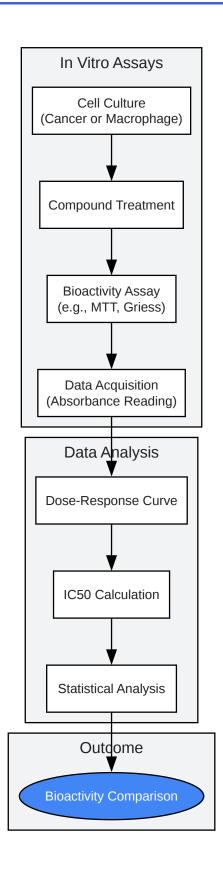




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Caption: NF-kB signaling pathway in inflammation and its inhibition.





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Caption: Experimental workflow for bioactivity evaluation.



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#### References

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